Nodrm-1
Overview
Description
NodRm-1 is a sulphated and acylated glucosamine tetrasaccharide produced by the symbiotic bacterium Rhizobium meliloti. This compound plays a crucial role in the nodulation process of leguminous plants, particularly alfalfa. This compound is an extracellular signal that elicits root hair deformation, cortical cell division, and nodule formation on alfalfa roots .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of NodRm-1 involves several steps. Initially, the disaccharide glycosyl donor, such as 2-azido-3,4,6-tri-benzyl-2-deoxy-β-D-glucopyranosyl chloride, is synthesized. This donor is then coupled with a disaccharide glycosyl acceptor, such as benzyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, to form a β-linked tetrasaccharide. The protecting groups are subsequently transformed, and 6-O-sulfation is performed to obtain the sulphated, N-acetylated compound. Finally, hydrogenolysis followed by selective N-acylation yields this compound as its sodium salt .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily synthesized for research purposes. The synthesis involves complex chemical reactions and precise conditions, making large-scale production challenging.
Chemical Reactions Analysis
Types of Reactions
NodRm-1 undergoes various chemical reactions, including:
Sulfation: The addition of a sulphate group to the tetrasaccharide structure.
Glycosylation: The formation of glycosidic bonds between monosaccharide units.
Common Reagents and Conditions
Sulfation: Sulfur trioxide-pyridine complex is commonly used for sulfation reactions.
Acylation: Acyl chlorides or anhydrides are used for acylation under basic conditions.
Glycosylation: Glycosyl donors and acceptors are coupled using catalysts such as silver triflate or boron trifluoride etherate.
Major Products
The major product formed from these reactions is the sulphated and acylated glucosamine tetrasaccharide, this compound. Other minor products may include partially sulfated or acylated intermediates.
Scientific Research Applications
NodRm-1 has several scientific research applications, including:
Plant Biology: Studying the nodulation process in leguminous plants and the role of this compound in root hair deformation and nodule formation.
Microbial Interactions: Investigating the symbiotic relationship between Rhizobium meliloti and leguminous plants.
Chemical Biology: Exploring the synthesis and modification of complex oligosaccharides for various biological applications.
Mechanism of Action
NodRm-1 exerts its effects by acting as an extracellular signal that interacts with specific receptors on the root hairs of leguminous plants. This interaction triggers a cascade of molecular events, leading to root hair deformation, cortical cell division, and nodule formation. The nodulation genes of Rhizobium meliloti, including nodABC, nodH, and nodQ, are involved in the production and modification of this compound, determining host specificity and the nodulation process .
Comparison with Similar Compounds
NodRm-1 is unique due to its specific sulphation and acylation patterns, which are essential for its biological activity. Similar compounds include:
NodRm-2: A related compound produced by Rhizobium meliloti mutants lacking the sulphate group.
Lipo-oligosaccharides: Other lipo-oligosaccharides produced by different Rhizobium species, which vary in their acylation and glycosylation patterns, determining host specificity and nodulation efficiency.
This compound stands out due to its specific interaction with alfalfa roots, highlighting its importance in the symbiotic relationship between Rhizobium meliloti and leguminous plants.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-[[(2E,9Z)-hexadeca-2,9-dienoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-oxohexyl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78N4O24S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32(59)50-33-38(62)37(61)29(20-52)69-44(33)73-42-31(22-54)71-46(35(40(42)64)49-26(4)57)74-43-30(21-53)70-45(34(39(43)63)48-25(3)56)72-41(28(58)23-68-75(65,66)67)36(60)27(19-51)47-24(2)55/h10-11,17-19,27-31,33-46,52-54,58,60-64H,5-9,12-16,20-23H2,1-4H3,(H,47,55)(H,48,56)(H,49,57)(H,50,59)(H,65,66,67)/b11-10-,18-17+/t27-,28+,29+,30+,31+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHQHAHAQJGIHG-RVAZZQNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(COS(=O)(=O)O)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]([C@@H](COS(=O)(=O)O)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78N4O24S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1103.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128269-59-0 | |
Record name | Nodrm-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128269590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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